

Acetophenazine Profile & Available Clinical Data

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Compound Focus: Acetophenazine

CAS No.: 2751-68-0

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The table below summarizes the known information about **Acetophenazine**'s properties and findings from a specific comparative study.

Aspect	Details
Drug Class	First-Generation Antipsychotic (Typical), Phenothiazine derivative [1] [2]
Primary Mechanism	Dopamine D2 receptor antagonist [1]
Approval Status	Not currently US-approved or widely approved in other regions [1].
Key Comparative Study	Overall et al. (1963) - Acetophenazine vs. Perphenazine in schizophrenia [3].
Study Findings	Demonstrated differential effects based on computer-derived diagnostic models. Acetophenazine was found to be particularly effective in patients with "hostile-paranoid" schizophrenic symptoms [3].
Reported Dosage	The comparative study used a dosage of 160 mg/day [3].

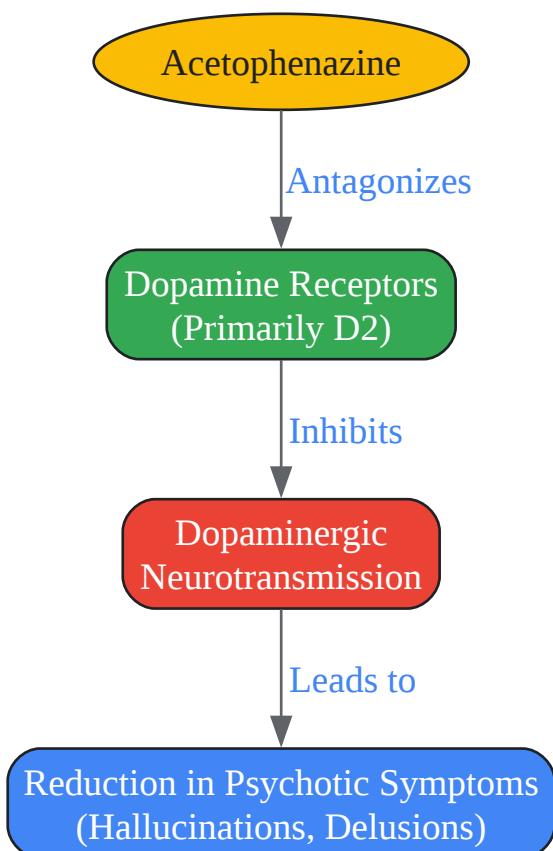
Experimental Protocol from Key Study

For researchers, the methodology of the primary comparative trial is crucial. Here is a summary of the experimental protocol based on the referenced study:

- **Study Design:** The trial was a **double-blind study** conducted with newly admitted schizophrenic patients, comparing **Acetophenazine** with Perphenazine [3].
- **Participants:** The subjects were newly admitted patients diagnosed with schizophrenia [3].
- **Intervention:** Patients were administered either **Acetophenazine** or Perphenazine. The specific dosage used for **Acetophenazine** was **160 mg per day** [3].
- **Outcome Measures:** The study used **computer-derived diagnostic models** to analyze the effects of the drugs. The primary finding was that the therapeutic effects differed depending on the subtype of schizophrenia, with **Acetophenazine** showing particular efficacy for "hostile-paranoid" symptoms [3].

Mechanism of Action Visualization

The following diagram illustrates the documented mechanism of action for **Acetophenazine**, which is typical for first-generation antipsychotics.



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As a first-generation antipsychotic, **Acetophenazine**'s primary therapeutic action comes from its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which reduces dopaminergic neurotransmission [1] [2]. It may also depress the release of certain hormones and affect the reticular activating system, influencing arousal and other functions [1].

Context and Further Research Directions

The historical data suggests Acetophenazole had a role in a more personalized treatment approach, even in the 1960s. However, the landscape of antipsychotic treatment has since evolved:

- **Era of the Data:** The key comparative data available is from the 1960s and 1970s. Clinical trial standards, diagnostic criteria, and outcome measures have advanced significantly since then.
- **Shift to Atypical Antipsychotics:** Second-generation (atypical) antipsychotics, which act on both serotonin and dopamine systems, have largely become first-line treatments due to a lower risk of extrapyramidal side effects [2] [4].
- **Current Challenges:** While all approved antipsychotics primarily work through dopaminergic antagonism, a major unmet need in treatment remains effective therapy for negative symptoms (e.g., social withdrawal) and cognitive deficits in schizophrenia [4].

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